N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
Description
This compound is a protected nucleoside derivative critical in oligonucleotide synthesis. Its structure includes:
- Purine core: A 6-oxo-6,9-dihydro-1H-purin-2-yl base modified with an isobutyramide group at the 2-position.
- Sugar moiety: A tetrahydrofuran ring (ribose analog) with stereospecific hydroxyl groups.
- Protecting groups:
- Molecular formula: C₄₇H₅₄N₆O₈Si (CAS 152343-98-1) with a molecular weight of 875.06 g/mol .
Applications: Primarily used in solid-phase oligonucleotide synthesis as a phosphoramidite precursor, leveraging its DMT and TBDMS groups for stepwise coupling and protection .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNKJFOIJGYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves multiple steps, including the protection of hydroxyl groups and the guanine base. The process typically starts with the protection of the 5’-hydroxyl group using the dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then protected with an isobutyryl (iBu) group, and the guanine base is protected with a benzoyl (Bz) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and pyridine, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove protecting groups.
Substitution: Nucleophilic substitution reactions can replace the protecting groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized guanosine derivatives, while reduction can yield deprotected nucleosides .
Scientific Research Applications
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine has several scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Employed in genetic research to study gene expression and regulation.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic tools and biotechnological products
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves its incorporation into oligonucleotides. The protecting groups (DMT, iBu, and Bz) prevent unwanted reactions during the synthesis process. Once the oligonucleotide is synthesized, the protecting groups are removed, allowing the nucleoside to participate in hybridization and other molecular interactions. The molecular targets and pathways involved depend on the specific application of the oligonucleotide .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural Features and Properties
Key Comparative Analysis
Protecting Group Stability
- TBDMS vs. DMT : The TBDMS group in the target compound offers superior stability under acidic conditions compared to benzoylsulfanyl (compound 22) , but it requires fluoride-based deprotection (e.g., TBAF). DMT, while acid-labile, enables precise sequential synthesis .
- Sulfanyl vs. Phosphoramidite : Sulfanyl groups (compound 43) enhance nuclease resistance but reduce coupling efficiency in automated synthesis compared to phosphoramidites (compound 35) .
Functional Group Impact
- 2-Isobutyramide vs. 6-Benzamide : The isobutyramide in the target compound improves solubility in organic solvents (e.g., acetonitrile) relative to benzamide derivatives (compound 35), facilitating phosphoramidite chemistry .
- Thiosugar Modifications : Compounds with 4'-thio substitutions (e.g., 5a) exhibit altered pharmacokinetics, including increased metabolic stability but reduced binding affinity to DNA polymerases .
Biological Activity
N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound has a molecular formula of C39H37N5O7 and a molecular weight of 687.76 g/mol. The IUPAC name indicates its intricate structure, which includes a purine base and multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C39H37N5O7 |
| Molecular Weight | 687.76 g/mol |
| Purity | 95% |
| CAS Number | 110764-72-2 |
The biological activity of this compound is primarily attributed to its interaction with nucleoside pathways. It is hypothesized to act as a nucleoside analog , potentially inhibiting key enzymes involved in nucleotide synthesis. This could lead to effects on cellular proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown inhibition of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 8.7 |
| HeLa (Cervical Cancer) | 12.3 |
These results suggest that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Preliminary studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenografts of human breast cancer showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The observed tumor regression was accompanied by increased apoptosis markers within the tumor tissue.
Case Study 2: Inhibition of Cytokine Release
In vitro studies using human peripheral blood mononuclear cells demonstrated that the compound significantly inhibited the release of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential role in modulating immune responses and treating conditions characterized by excessive inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
